

## Adriforant mechanism of action on H4 receptor

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Compound of Interest		
Compound Name:	Adriforant	
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An In-depth Technical Guide to the Mechanism of Action of **Adriforant** on the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Adriforant (also known as PF-3893787 or ZPL-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[4][5] Its activation by histamine is implicated in the pathophysiology of various inflammatory and immune disorders, such as atopic dermatitis and pruritus. Adriforant functions as a competitive antagonist, blocking the downstream signaling cascades initiated by histamine binding to the H4 receptor. This guide provides a detailed overview of the mechanism of action of adriforant, supported by quantitative data, descriptions of key experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. Although adriforant showed promise in preclinical and early-phase clinical trials for atopic dermatitis, its development was ultimately discontinued as it did not meet the primary efficacy endpoints in a Phase 2b trial.

### **Quantitative Data Summary**

The interaction of **adriforant** with the H4 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Adriforant Binding Affinity and Functional Antagonism at the H4 Receptor



Parameter	Value (nM)	Species	Assay Type	Reference
Binding Affinity (Ki)	2.4	Recombinant human	Radioligand Binding Assay	
Functional Antagonism (Ki)	1.56	Recombinant human	Functional Assay	_
Functional Antagonism (IC50)	1.16	Human native isolated eosinophils	Actin Polymerization Assay	-

Table 2: Comparative Functional Antagonism of H4 Receptor Antagonists in Eosinophil Chemotaxis

Compound	IC50 (nM)	Species	Assay Type	Reference
JNJ 7777120	86	Human	Eosinophil Chemotaxis	
Thioperamide	519	Human	Eosinophil Chemotaxis	-

Note: Data for JNJ 7777120 and thioperamide are included for comparative context as selective and dual H3/H4 receptor antagonists, respectively.

# Mechanism of Action: H4 Receptor Signaling and Adriforant's Antagonism

The H4 receptor is a member of the class A GPCR family and primarily couples to the Gai/o subfamily of G-proteins. Upon agonist (histamine) binding, the H4 receptor initiates a cascade of intracellular signaling events that contribute to inflammatory responses. **Adriforant** exerts its effects by competitively binding to the H4 receptor, thereby preventing histamine-induced activation and subsequent downstream signaling.

The key signaling pathways modulated by the H4 receptor and antagonized by **adriforant** are:

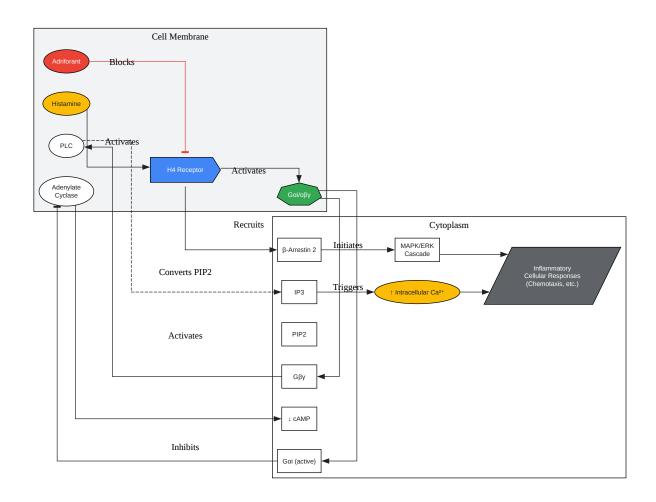


- Gαi/o-Mediated Signaling: Histamine binding to the H4 receptor leads to the activation of Gαi/o proteins. This has two primary consequences:
  - Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
  - Activation of Phospholipase C (PLC): The Gβγ subunits dissociated from the Gαi subunit
    can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds
    to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+)
    from intracellular stores.
- β-Arrestin Recruitment and MAPK/ERK Pathway: Independent of G-protein signaling, agonist-bound H4 receptors can recruit β-arrestin 2. This recruitment can initiate the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK). Adriforant has been shown to antagonize histamine-induced ERK phosphorylation in murine bone marrow-derived mast cells.

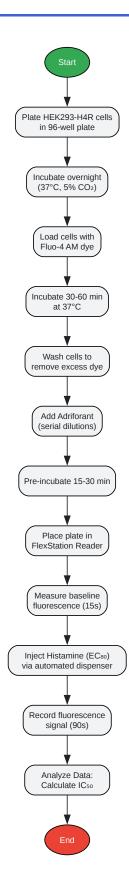
The physiological consequences of H4 receptor activation on immune cells include chemotaxis (cell migration), changes in cell shape, upregulation of adhesion molecules, and the release of pro-inflammatory mediators. **Adriforant** effectively blocks these cellular responses by inhibiting the initial signaling events at the receptor level.

#### **Signaling Pathway Diagram**









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